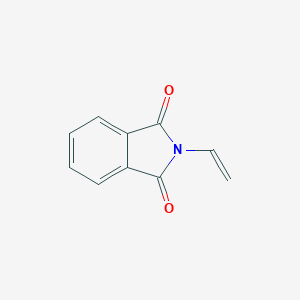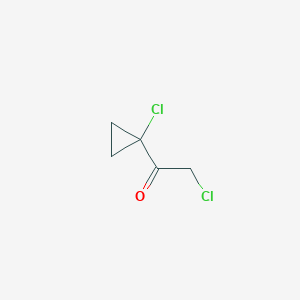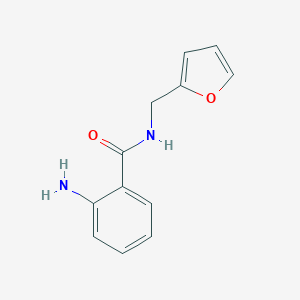
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine, also known as 5-PMTDA, is an organic compound with a molecular weight of 215.25 g/mol. It is a white solid with a melting point of 186-189 °C and a boiling point of 360 °C. 5-PMTDA is a member of the thiadiazole family and has a variety of applications in scientific research.
Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties :
- Schiff bases derived from 1,3,4-thiadiazole compounds, including 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine, have demonstrated significant biological activities such as DNA protection, antimicrobial properties, and cytotoxicity against cancer cell lines (Gür et al., 2020).
Antitubercular Agents :
- Phenothiazine-thiadiazole hybrids, utilizing the 1,3,4-thiadiazole core, have shown promising in vitro inhibition activity against Mycobacterium tuberculosis, indicating potential as antitubercular agents (Ramprasad et al., 2015).
Antimicrobial Agents :
- Novel compounds synthesized from 1,3,4-thiadiazole derivatives, including this compound, have shown moderate antimicrobial activity, indicating potential use as antimicrobial agents (Sah et al., 2014).
Molecular Structure and Stability Studies :
- Studies on the molecular structure of 1,3,4-thiadiazol-2-amine derivatives, including analysis using X-ray and Density Functional Theory (DFT), have provided insights into their stability and potential applications in various fields (Dani et al., 2013).
Biological Activity of Azo Dye Derivatives :
- Azo dye derivatives synthesized from 5-Phenyl-1,3,4-thiadiazole-2-amine have been characterized and screened for biological activity, indicating potential applications in bioactive materials (Kumar et al., 2013).
Noncovalent Interactions Analysis :
- Quantum Theory of Atoms-in-Molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole derivatives has provided quantitative assessments of noncovalent interactions, useful in understanding molecular interactions in medicinal chemistry (El-Emam et al., 2020).
Ultrasound-Assisted Synthesis :
- Research has explored ultrasound-assisted synthesis methods for 1,3,4-thiadiazole derivatives, offering more efficient and alternative synthesis techniques (Erdogan, 2018).
Metal Complexes Synthesis :
- Studies have been conducted on the synthesis of metal complexes with 1,3,4-thiadiazol-2-amine derivatives, contributing to the understanding of their chemical properties and potential applications (Al-Amiery et al., 2009).
Anticancer and Antitubercular Agents Development :
- Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have been developed and screened for antitumor and antitubercular activities, indicating their potential as therapeutic agents (Sekhar et al., 2019).
DNA Interactions Evaluation :
- Synthesis and characterization of 5-[substituted]-1, 3, 4-thiadiazol-2-amines have been conducted with a focus on their DNA interactions, important in drug development and molecular biology (Shivakumara et al., 2021).
Propriétés
IUPAC Name |
5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQBSPRBHILXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341702 | |
| Record name | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121068-32-4 | |
| Record name | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)









